molecular formula C24H51BrO2SSi B14561903 CID 78065591

CID 78065591

Cat. No.: B14561903
M. Wt: 511.7 g/mol
InChI Key: QEXIVWKPSJXOJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier CID 78065591 is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 78065591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78065591 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a lead compound in drug discovery. In industry, it might be utilized in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78065591 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

CID 78065591 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as chemical reactivity, biological activity, and potential applications. Some similar compounds might include those listed in the PubChem database with structural similarities.

Properties

Molecular Formula

C24H51BrO2SSi

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C24H51O2SSi.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(27(4)5)28-24(25-2)26-3;/h23-24H,6-22H2,1-5H3;1H/q+1;/p-1

InChI Key

QEXIVWKPSJXOJO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC([Si]C(OC)OC)[S+](C)C.[Br-]

Origin of Product

United States

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